molecular formula C6H3Cl2FO2S B1418972 4-Chloro-3-fluorobenzenesulfonyl chloride CAS No. 942035-77-0

4-Chloro-3-fluorobenzenesulfonyl chloride

Cat. No. B1418972
M. Wt: 229.06 g/mol
InChI Key: RFNFVLMVKPVCRW-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzenesulfonyl chloride is a fluorinated arylsulfonyl chloride . It is used as an intermediate in the production of pesticides and dyes .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-fluorobenzenesulfonyl chloride is C6H3Cl2FO2S . The average mass is 229.056 Da and the monoisotopic mass is 227.921478 Da .


Chemical Reactions Analysis

4-Chloro-3-fluorobenzenesulfonyl chloride is used as an intermediate in the production of pesticides and dyes . It is also found to be an excellent activating agent for the covalent attachment of biological substances to a variety of solid supports .


Physical And Chemical Properties Analysis

The density of 4-Chloro-3-fluorobenzenesulfonyl chloride is 1.6±0.1 g/cm3. The boiling point is 308.1±27.0 °C at 760 mmHg. The vapor pressure is 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 52.7±3.0 kJ/mol. The flash point is 140.2±23.7 °C. The index of refraction is 1.550 .

Scientific Research Applications

Chemical Activation and Bonding

4-Chloro-3-fluorobenzenesulfonyl chloride, due to the strong electron-withdrawing properties of its fluoride atom, has been found effective for activating hydroxyl groups of polymeric carriers. This characteristic makes it a potent agent for covalent attachment of biological substances to various solid supports, such as functionalized polystyrene microspheres and cellulose rods. The activated supports retain their activity for months and can be used for attaching enzymes, antibodies, and other biologicals with preserved function. This property is especially valuable in therapeutic applications for bioselective separation of cells, such as lymphocytes and tumor cells from blood and bone marrow (Chang, Gee, Smith, & Lake, 1992).

Synthesis of Intermediates for Pesticides

The compound has been used in synthesizing intermediates for pesticides, showcasing its utility in agricultural chemistry. For example, it aids in the preparation of key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is essential in producing certain herbicides (Du, Chen, Zheng, & Xu, 2005).

Electrostatic Activation in Chemical Reactions

This chemical is also pivotal in electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity, thanks to the electrostatic effect of the sulfonylonio function. This activation allows SNAr reactions to be performed under milder conditions, leading to new pathways for synthesizing pharmaceutical substances (Weiss & Pühlhofer, 2001).

Application in Photoreduction Reactions

In photoreduction reactions, 4-Chloro-3-fluorobenzenesulfonyl chloride has been shown to participate in forming various chlorinated and fluorinated compounds, indicating its role in diverse synthetic processes (Wubbels, Snyder, & Coughlin, 1988).

Safety And Hazards

4-Chloro-3-fluorobenzenesulfonyl chloride causes severe skin burns and eye damage. It may cause respiratory irritation. In case of contact with skin or eyes, it is advised to rinse with plenty of water. If swallowed or inhaled, seek immediate medical attention .

properties

IUPAC Name

4-chloro-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNFVLMVKPVCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656193
Record name 4-Chloro-3-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorobenzenesulfonyl chloride

CAS RN

942035-77-0
Record name 4-Chloro-3-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-chloro-3-fluoro-phenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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